{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a unique combination of a chloropyridine ring, a thiazole ring, and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with gabaa receptors and factor Xa , which play crucial roles in the nervous system and blood coagulation, respectively.
Mode of Action
Similar compounds have been found to act as agonists of gabaa receptors , causing depolarization of nerve cells membranes .
Biochemical Pathways
Similar compounds have been found to affect the gabaergic system and the coagulation cascade .
Pharmacokinetics
It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements that could impact its bioavailability.
Result of Action
Similar compounds have been found to exhibit hypnotic and sedative effects, as well as anticonvulsant and muscle relaxant activities .
Action Environment
It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest that temperature and atmospheric conditions could influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps, starting with the preparation of the chloropyridine and thiazole intermediates. One common method involves the reaction of 2-amino-5-chloropyridine with thioamide under specific conditions to form the thiazole ring. The resulting intermediate is then reacted with bromoacetic acid to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes can enhance the efficiency and yield of the production .
Chemical Reactions Analysis
Types of Reactions
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
(5-Chloropyridin-2-yl)acetic acid: Similar structure but lacks the thiazole ring.
2-[(5-Chloropyridin-2-yl)amino]-2-oxoacetic acid: Similar structure but with an oxo group instead of the thiazole ring.
2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Different core structure but similar functional groups .
Uniqueness
The uniqueness of {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid lies in its combination of the chloropyridine and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGHRQAKIRMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176721-33-7 | |
Record name | 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.